1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with 1-propyl-1H-pyrazole-5-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 1-ethyl-3-(3-(dimethylamino)-propyl)pyrazole
Uniqueness
1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific structural features and reactivity. The presence of both ethyl and propyl groups, along with the pyrazole moiety, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-8-18-12(6-7-15-18)10-14-13-9-11(3)16-17(13)5-2/h6-7,9,14H,4-5,8,10H2,1-3H3 |
InChI Key |
LSBQYQKZKUEUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CC(=NN2CC)C |
Origin of Product |
United States |
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